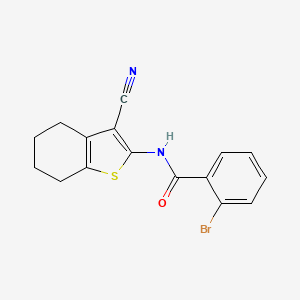

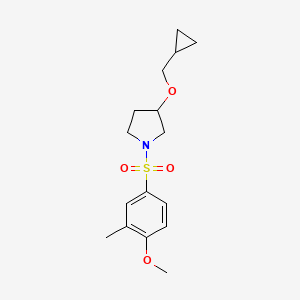

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” is a chemical compound that falls under the class of furan/thiophene-2-carboxamide derivatives . These compounds are known for their wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Synthesis Analysis

The furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields, employing a synthetic route . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives . The synthesis reaction was outlined in the referenced paper .Physical And Chemical Properties Analysis

The physical properties of these compounds were determined by their melting points and FT-IR (ATR) spectra . For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide (1) is a pale white solid with a yield of 45% and a melting point of 72–74 °C .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Potential Therapeutic Applications

A significant application area for this compound is in the inhibition of carbonic anhydrase (CA) isoforms, which has implications for treating conditions like glaucoma. Research by Chegaev et al. (2014) demonstrated that sulfonamides, including structures similar to the compound , are potent inhibitors of human carbonic anhydrase isoforms. These inhibitors showed potential as more effective alternatives to dorzolamide in lowering intraocular pressure (IOP) in animal models, indicating potential applications in antiglaucoma therapies (Chegaev et al., 2014).

Antibacterial and Antifungal Activities

Compounds featuring the sulfonamido moiety, akin to the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. A study by Chohan and Shad (2011) highlighted that these compounds, including their transition metal complexes, exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

Synthesis and Chemical Properties

Research has also delved into the synthetic pathways for creating compounds with sulfonamido groups and their chemical properties. For instance, Filimonov et al. (2006) discussed the synthesis of novel sulfonamide derivatives starting from dimethylisoxazole, exploring the structural modifications and their implications for chemical reactivity and potential applications (Filimonov et al., 2006).

Potential as Fluorescent Molecular Probes

Additionally, the structural framework of compounds like N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide lends itself to applications in developing fluorescent molecular probes. Diwu et al. (1997) synthesized compounds with similar structural features, showing strong solvent-dependent fluorescence suitable for ultra-sensitive molecular probes (Diwu et al., 1997).

Wirkmechanismus

Three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibiting activities, were applied to these compounds . The biological evaluation results showed that the compound 1 showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while the compound 3 showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-8-11-5-6-13(23-11)14(18)12-4-3-7-21-12/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWSPOUAXVILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)

![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)

![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)

![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)

![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690740.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2690744.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)amino]acetamide](/img/structure/B2690748.png)

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690750.png)